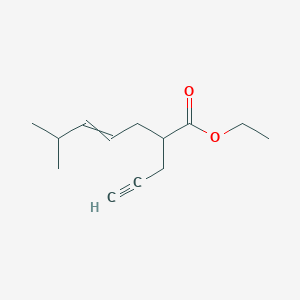
Ethyl 6-methyl-2-(prop-2-yn-1-yl)hept-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-methyl-2-(prop-2-yn-1-yl)hept-4-enoate is an organic compound with a complex structure that includes an ester functional group, a double bond, and an alkyne group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-2-(prop-2-yn-1-yl)hept-4-enoate typically involves multiple steps. One common method starts with the preparation of the corresponding alcohol, which is then esterified using ethyl chloroformate in the presence of a base such as triethylamine. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium on carbon may be used to facilitate the esterification process, and advanced purification techniques like distillation and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-(prop-2-yn-1-yl)hept-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium amide or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various alcohols, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-methyl-2-(prop-2-yn-1-yl)hept-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Ethyl 6-methyl-2-(prop-2-yn-1-yl)hept-4-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release active intermediates, which then participate in various biochemical pathways. The alkyne group can also interact with specific proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methylhept-4-enoate: Lacks the alkyne group, resulting in different reactivity and applications.
Ethyl 2-(prop-2-yn-1-yl)hept-4-enoate: Similar structure but with variations in the position of functional groups.
Methyl 6-methyl-2-(prop-2-yn-1-yl)hept-4-enoate: Similar but with a different ester group, affecting its chemical properties.
Uniqueness
This compound is unique due to the presence of both an alkyne and a double bond in its structure, which allows for a wide range of chemical reactions and applications. Its combination of functional groups makes it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
656234-75-2 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
ethyl 6-methyl-2-prop-2-ynylhept-4-enoate |
InChI |
InChI=1S/C13H20O2/c1-5-8-12(13(14)15-6-2)10-7-9-11(3)4/h1,7,9,11-12H,6,8,10H2,2-4H3 |
InChI Key |
QBWFCLYFEYRTJB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC=CC(C)C)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12518928.png)
![N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518933.png)

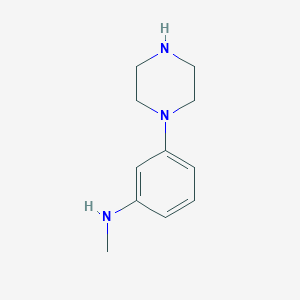
![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)
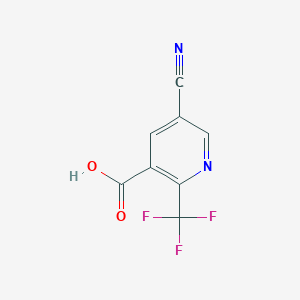
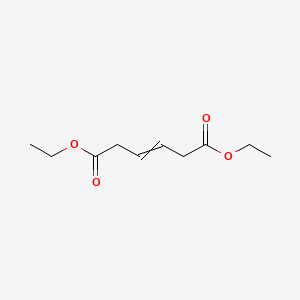
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(methylcarbamoyl)propanoic acid](/img/structure/B12518966.png)
![(4R)-4-{[(4-Nitrophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12518967.png)

![1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B12518981.png)
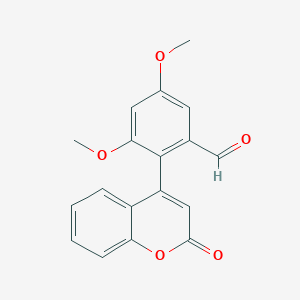
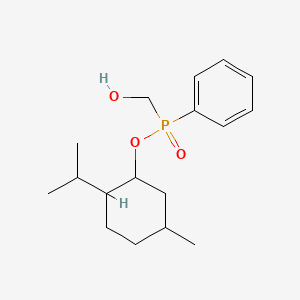
![[2-(1H-Imidazol-1-yl)ethoxy]acetonitrile](/img/structure/B12519005.png)
